

In-depth Technical Guide: Isopropyl 4-hydroxybenzoate-d4

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Compound of Interest

Compound Name: Isopropyl 4-hydroxybenzoate-d4

Cat. No.: B15557622

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CAS Number: 1219798-72-7

This technical guide provides a comprehensive overview of **Isopropyl 4-hydroxybenzoate-d4**, a deuterated form of the common preservative, isopropylparaben. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical and Physical Data

Isopropyl 4-hydroxybenzoate-d4 is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision. The deuterium labeling provides a distinct mass difference from the non-labeled counterpart, allowing for its use in isotope dilution assays.

Table 1: General Information

Property	Value	Reference
CAS Number	1219798-72-7	[1]
Chemical Formula	$C_{10}H_8D_4O_3$	[1]
Molecular Weight	184.23 g/mol	[1]

Table 2: Physical Properties (Non-deuterated Isopropyl 4-hydroxybenzoate)

Note: Specific physical property data for the deuterated form is not readily available. The data for the non-deuterated form (CAS: 4191-73-5) is provided as an estimation.

Property	Value	Reference
Melting Point	81.5-87.5 °C	[2]
Appearance	White to cream crystals or powder	[2]
Solubility	Soluble in Chloroform, Ethyl Acetate	[3]

Experimental Protocols

General Protocol for the Quantification of Parabens in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the analysis of parabens in samples like serum or urine, employing **Isopropyl 4-hydroxybenzoate-d4** as an internal standard. This method is based on established protocols for paraben analysis.

2.1.1. Materials and Reagents

- **Isopropyl 4-hydroxybenzoate-d4** (Internal Standard)
- Reference standards for the parabens of interest
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Ultrapure water
- Solid-phase extraction (SPE) cartridges

- Biological matrix (e.g., serum, urine)

2.1.2. Sample Preparation

- Thaw biological samples to room temperature.
- To 100 μ L of the sample, add 10 μ L of the **Isopropyl 4-hydroxybenzoate-d4** internal standard solution (concentration to be optimized based on expected analyte levels).
- Vortex the sample for 30 seconds.
- Perform protein precipitation by adding 300 μ L of cold acetonitrile.
- Vortex for 1 minute and then centrifuge at 10,000 \times g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2.1.3. LC-MS/MS Conditions (Illustrative)

- LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

- MRM Transitions: Specific precursor and product ion transitions for each paraben and the deuterated internal standard must be determined and optimized.

2.1.4. Data Analysis

Quantification is performed by calculating the peak area ratio of the target analyte to the **Isopropyl 4-hydroxybenzoate-d4** internal standard. A calibration curve is generated using known concentrations of the target analytes spiked into a blank matrix.

Synthesis of Isopropyl 4-hydroxybenzoate-d4

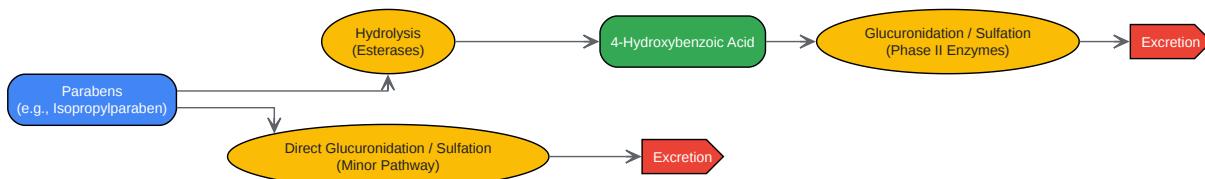
A detailed, step-by-step synthesis protocol for **Isopropyl 4-hydroxybenzoate-d4** is not publicly available. However, a general approach would involve the esterification of 4-hydroxybenzoic acid-d4 with isopropanol. The deuterated 4-hydroxybenzoic acid can be synthesized from deuterated phenol.

Signaling Pathways

Parabens, including isopropylparaben, are known to interact with biological systems. The two primary pathways of interest are their metabolism and their endocrine-disrupting activity.

Paraben Metabolism

Parabens are primarily metabolized in the body through hydrolysis of the ester bond to form 4-hydroxybenzoic acid, which is then conjugated with glucuronic acid or sulfate for excretion. A smaller fraction may undergo direct conjugation.

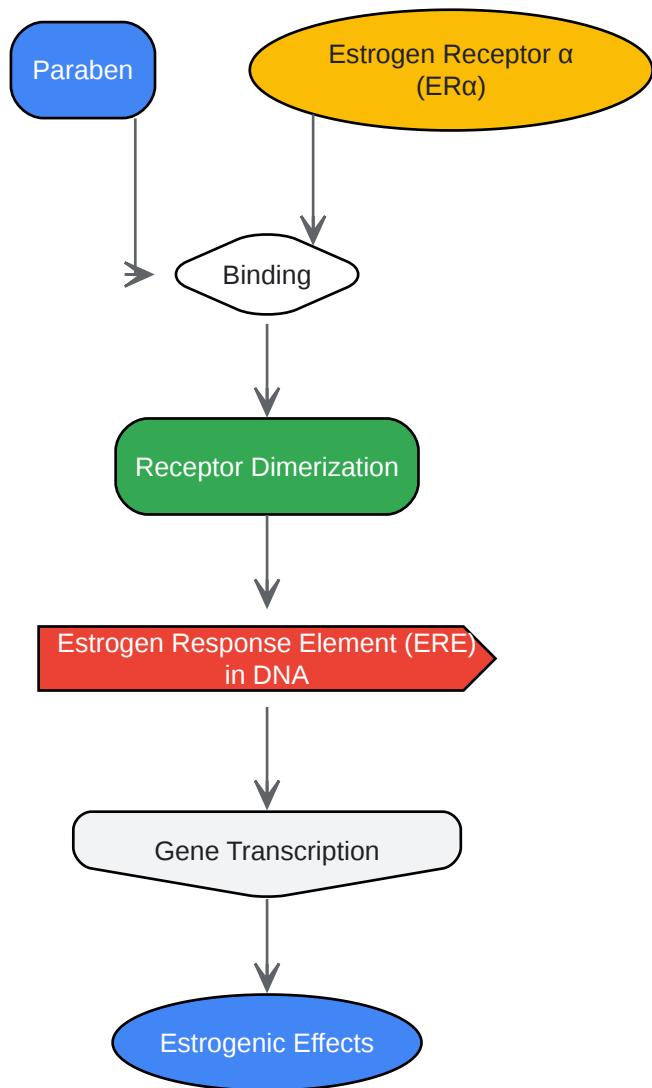


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Caption: Metabolic pathway of parabens.

Estrogenic Activity of Parabens

Parabens are known to be weak estrogen receptor alpha (ER α) agonists. They can bind to ER α , leading to the transcription of estrogen-responsive genes and potentially eliciting estrogenic effects.

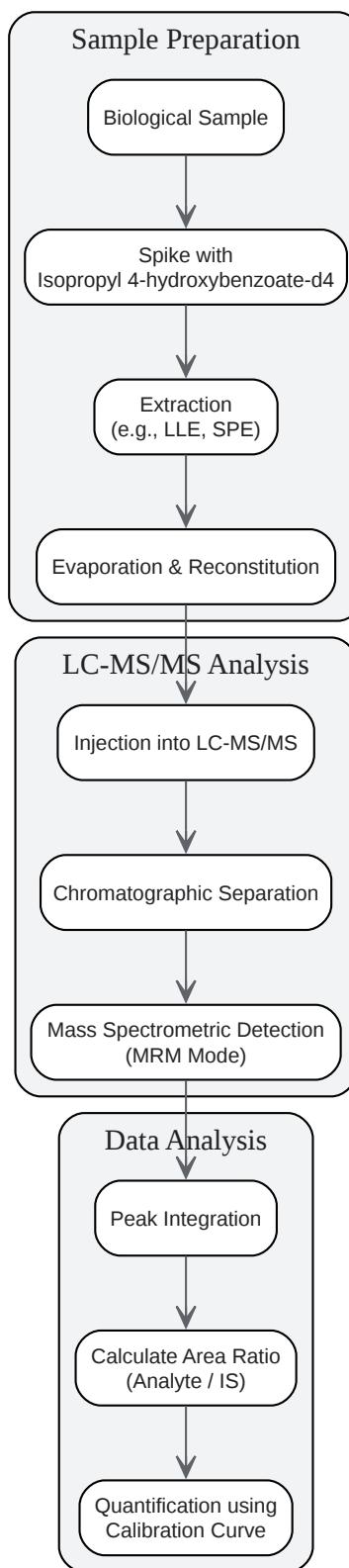


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Caption: Estrogenic signaling pathway of parabens.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte in a biological sample using **Isopropyl 4-hydroxybenzoate-d4** as an internal standard.



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Caption: Workflow for quantitative analysis.

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